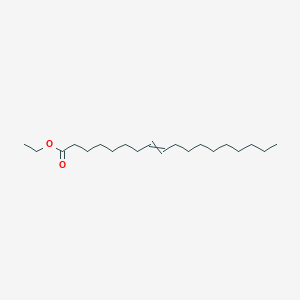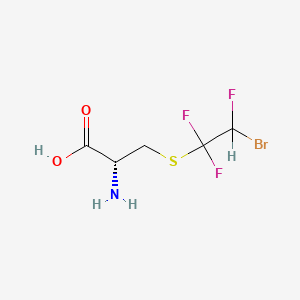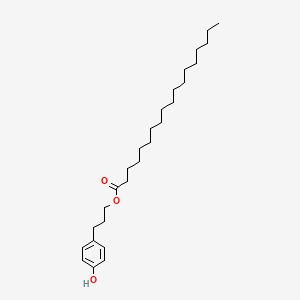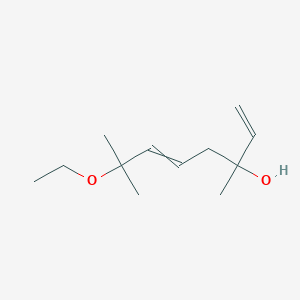-lambda~5~-phosphane CAS No. 158954-65-5](/img/structure/B14276405.png)
[(2-Ethylphenyl)imino](triphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylphenyl)imino-lambda~5~-phosphane is a chemical compound with the molecular formula C42H34N2P2 It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with 2-ethylbenzaldehyde in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-Ethylphenyl)imino-lambda~5~-phosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Ethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted imino derivatives.
科学研究应用
(2-Ethylphenyl)imino-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to act as a stabilizing agent.
作用机制
The mechanism of action of (2-Ethylphenyl)imino-lambda~5~-phosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s imino group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
相似化合物的比较
(2-Ethylphenyl)imino-lambda~5~-phosphane can be compared with other similar compounds, such as:
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions and as a ligand in coordination chemistry.
Terphenyls: Aromatic hydrocarbons with similar structural features but lacking the phosphorus and imino groups.
Phosphine oxides: Oxidized derivatives of phosphines, which have different reactivity and applications.
The uniqueness of (2-Ethylphenyl)imino-lambda~5~-phosphane lies in its combination of the imino group with the triphenylphosphine structure, providing distinct chemical and biological properties.
属性
CAS 编号 |
158954-65-5 |
|---|---|
分子式 |
C26H24NP |
分子量 |
381.4 g/mol |
IUPAC 名称 |
(2-ethylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H24NP/c1-2-22-14-12-13-21-26(22)27-28(23-15-6-3-7-16-23,24-17-8-4-9-18-24)25-19-10-5-11-20-25/h3-21H,2H2,1H3 |
InChI 键 |
HBPOJUHICQJEBK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)







silane](/img/structure/B14276379.png)


![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)


